molecular formula C11H8O4 B13818138 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI)

4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI)

Cat. No.: B13818138
M. Wt: 204.18 g/mol
InChI Key: UQZBNJFTFZEDOC-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) is a heterocyclic organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a phenyl group that has hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dihydroxybenzaldehyde with a suitable pyranone precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to a hydroxyl group, forming a dihydropyran derivative.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification, respectively.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydropyran derivatives.

    Substitution: Esters or ethers of the original compound.

Scientific Research Applications

4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.

    Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics, due to its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups on the phenyl ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through the stabilization of the resulting phenoxyl radicals, which are less reactive and less likely to cause further damage.

Comparison with Similar Compounds

  • 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Comparison: 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) is unique due to the presence of hydroxyl groups on the phenyl ring, which significantly enhances its antioxidant properties compared to similar compounds. The position and number of hydroxyl groups play a crucial role in determining the compound’s reactivity and effectiveness as an antioxidant.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)pyran-4-one

InChI

InChI=1S/C11H8O4/c12-8-3-4-15-11(6-8)7-1-2-9(13)10(14)5-7/h1-6,13-14H

InChI Key

UQZBNJFTFZEDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CO2)O)O

Origin of Product

United States

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